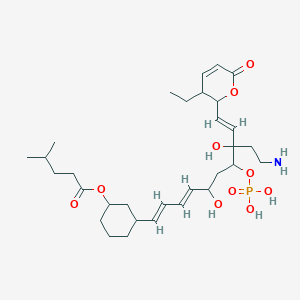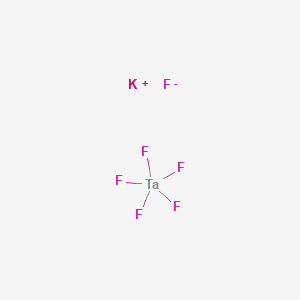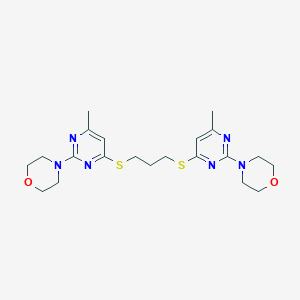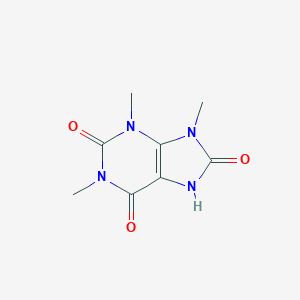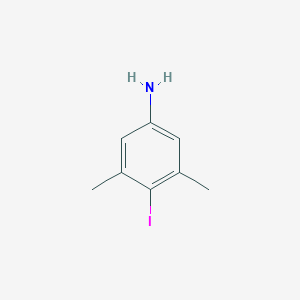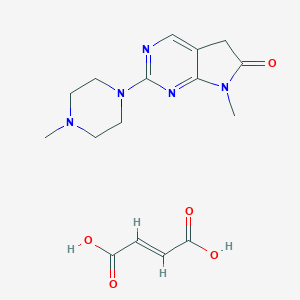
Caged insp3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caged compounds are molecules that are designed to be inactive until they are activated by a specific stimulus, such as light. These compounds have become increasingly popular in scientific research due to their ability to control the timing and location of biochemical reactions. One such caged compound is Caged insp3, which is a caged version of the intracellular messenger inositol trisphosphate (insp3). In
作用機序
When Caged Caged insp3 is exposed to light, the NPE group is cleaved, releasing the Caged insp3 molecule. The free Caged insp3 then binds to its receptor on the endoplasmic reticulum (ER) membrane, causing the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers a variety of downstream signaling pathways, including the activation of protein kinases and phosphatases.
Biochemical and Physiological Effects:
The release of calcium ions triggered by Caged Caged insp3 can have a variety of biochemical and physiological effects, including the activation of ion channels, the regulation of gene expression, and the modulation of synaptic transmission. Caged Caged insp3 has been used to study the role of calcium signaling in a variety of cellular processes, including neuronal plasticity, muscle contraction, and immune cell activation.
実験室実験の利点と制限
One advantage of using Caged Caged insp3 in lab experiments is its ability to precisely control the timing and location of Caged insp3 release. This allows researchers to investigate the effects of Caged insp3 on cellular processes with greater accuracy and detail. However, one limitation of using Caged Caged insp3 is that it requires the use of specialized equipment, such as a UV laser, to activate the molecule. This can make experiments more complex and time-consuming.
将来の方向性
There are several future directions for the use of Caged Caged insp3 in scientific research. One area of interest is the study of the role of calcium signaling in disease states, such as cancer and neurodegenerative disorders. Another direction is the development of new caged compounds that can be activated by different stimuli, such as temperature or pH. Additionally, the use of Caged Caged insp3 in combination with other optogenetic tools, such as channelrhodopsin, could allow for even more precise control over cellular processes.
Conclusion:
Caged Caged insp3 is a powerful tool for investigating the role of calcium signaling in cellular processes. Its ability to precisely control the timing and location of Caged insp3 release has enabled researchers to gain new insights into a variety of physiological and biochemical processes. While there are limitations to its use, the future directions for Caged Caged insp3 research are promising, and it is likely to continue to be an important tool in scientific research for years to come.
合成法
Caged Caged insp3 is synthesized by attaching a photolabile protecting group to the 1-position of the inositol ring of Caged insp3. This protecting group prevents the Caged insp3 molecule from binding to its receptor until it is activated by light. The most commonly used photolabile protecting group for Caged Caged insp3 is 1-(2-nitrophenyl)ethyl (NPE) group.
科学的研究の応用
Caged Caged insp3 has been used in a variety of scientific research applications, including the study of intracellular calcium signaling, synaptic plasticity, and cell migration. By using Caged Caged insp3, researchers can precisely control the timing and location of Caged insp3 release, allowing for more accurate and detailed investigations of its effects on cellular processes.
特性
CAS番号 |
119147-21-6 |
|---|---|
製品名 |
Caged insp3 |
分子式 |
C14H22NO17P3 |
分子量 |
569.24 g/mol |
IUPAC名 |
1-(2-nitrophenyl)ethyl (2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl) hydrogen phosphate |
InChI |
InChI=1S/C14H22NO17P3/c1-6(7-4-2-3-5-8(7)15(19)20)29-35(27,28)32-14-11(18)12(30-33(21,22)23)9(16)10(17)13(14)31-34(24,25)26/h2-6,9-14,16-18H,1H3,(H,27,28)(H2,21,22,23)(H2,24,25,26) |
InChIキー |
GNBBXILYKNDCFG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |
正規SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |
同義語 |
1,4-bis(dihydrogen phosphate)-4-(1-(nitrophenyl)ethyl hydrogen phosphate)-D-myo-inositol 1,4-bis(dihydrogen phosphate)-4-isomer of inositol 1,4,5-trisphosphate 1-(2-nitrophenyl)ethyl ester 1,4-bis(dihydrogen phosphate)-5-(1-(nitrophenyl)ethyl hydrogen phosphate)-D-myo-inositol caged INSP3 caged IP3 inositol 1,4,5-trisphosphate 1-(2-nitrophenyl)ethyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




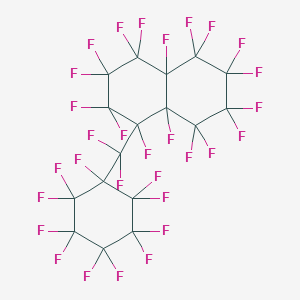
![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)

